tert-Butyl 1-(3-fluorobenzoyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(3-fluorobenzoyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C17H25FN2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
The synthesis of tert-Butyl 1-(3-fluorobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of tert-Butylpiperidin-4-ylcarbamate with 3-fluorobenzoic acid. The reaction is carried out in the presence of coupling agents such as 2-(7-Azobenzotriazole)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and a base like N,N-diisopropylethylamine. The reaction is performed in a solvent such as dichloromethane at room temperature for several hours .
Chemical Reactions Analysis
tert-Butyl 1-(3-fluorobenzoyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Scientific Research Applications
tert-Butyl 1-(3-fluorobenzoyl)piperidin-4-ylcarbamate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3-fluorobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 1-(3-fluorobenzoyl)piperidin-4-ylcarbamate can be compared with similar compounds such as:
tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate: Similar structure but with the fluorine atom at the 4-position instead of the 3-position.
tert-Butyl 1-(3-chlorobenzoyl)piperidin-4-ylcarbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate: Similar structure but with a bromine atom instead of a fluorine atom. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
tert-butyl N-[1-(3-fluorobenzoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)19-14-7-9-20(10-8-14)15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTZCDTUNJQZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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